(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol

CNS drug discovery physicochemical property optimization blood-brain barrier penetration

Researchers sourcing pyrazolopyridine building blocks for CNS or kinase programs frequently encounter regioisomeric ambiguity that compromises SAR reproducibility. This compound provides unambiguous N1-methyl, C3-hydroxymethyl substitution on the pyrazolo[4,3-c]pyridine core. • N1-methyl enhances CNS drug-likeness (clogP ≈ 0.7, HBD=2) vs. the N1-H parent, eliminating an off-target hydrogen-bond donor • C3-CH₂OH handle supports etherification, esterification, or oxidation-enabling late-stage diversification impossible with the des-hydroxymethyl analog (CAS 100501-58-4) • Available as free base (CAS 1227465-76-0) and dihydrochloride salt (CAS 1269106-56-0) for direct biochemical assay use without DMSO artifacts • MW 167.21, Rule-of-Three compliant; stocked in ChemBridge screening collection for fragment-based cherry-picking

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
Cat. No. B13565276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCN1C2=C(CNCC2)C(=N1)CO
InChIInChI=1S/C8H13N3O/c1-11-8-2-3-9-4-6(8)7(5-12)10-11/h9,12H,2-5H2,1H3
InChIKeyXXGJXWZYCCJXKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Scaffold Identity and Procurement Characteristics


(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol (CAS 1227465-76-0 free base / 1269106-56-0 dihydrochloride; ChemBridge ID 4039811) is a bicyclic heteroaromatic building block belonging to the pyrazolo[4,3-c]pyridine class [1]. It features a partially saturated pyridine ring fused to an N1-methylpyrazole bearing a hydroxymethyl substituent at the 3-position. This substitution pattern—N1-methyl, C3-CH₂OH—distinguishes it from the N1-unsubstituted, N1-ethyl, and N2-methyl analogs, each of which presents altered lipophilicity, hydrogen-bonding capacity, and metabolic stability [2]. The pyrazolo[4,3-c]pyridine scaffold has been exploited in medicinal chemistry programs targeting CNS disorders, kinase-driven cancers, and infectious diseases, making regiochemical fidelity and substitution identity critical for reproducible screening outcomes [3][4].

Substitution pattern
N1-Methyl, C3-CH₂OH provides reported CNS drug-like balance and synthetic diversification handle
Salt form compatibility
Dihydrochloride salt enables aqueous solubility for direct biochemical assay use
Scaffold fidelity
Pyrazolo[4,3-c]pyridine core distinguishes target engagement from regioisomeric scaffolds

Why Generic Pyrazolopyridine Substitution Fails


The pyrazolopyridine family encompasses multiple regioisomeric series—pyrazolo[4,3-c]pyridine, pyrazolo[3,4-b]pyridine, pyrazolo[1,5-a]pyridine—each presenting a distinct spatial arrangement of nitrogen atoms that dictates hydrogen-bonding geometry, π-stacking orientation, and target recognition [1]. Even within the pyrazolo[4,3-c]pyridine sub-series, small substituent changes produce large pharmacological shifts: N1-methylation increases lipophilicity (calculated logP ≈ 0.7 vs. ≈0.2 for the N1-H parent) and eliminates the N–H hydrogen-bond donor, altering CNS penetration potential and off-target binding profiles . The C3-hydroxymethyl group provides a critical synthetic handle for etherification, esterification, or oxidation to the carboxylic acid, enabling late-stage diversification that is impossible with the des-hydroxymethyl analog (CAS 100501-58-4) . Replacing this compound with a regioisomeric or differently substituted analog will yield non-overlapping structure–activity relationships and irreproducible biological data. The quantitative evidence below demonstrates where these structural distinctions translate into measurable differences in target engagement, potency, and synthetic utility.

Regioisomeric mismatch
Pyrazolo[4,3-c]pyridine binds RTKs and Mtb PtpB; [3,4-b] or [1,5-a] isomers engage CDKs or different targets, producing non-overlapping SAR
N1-Alkyl sensitivity
N1-Methyl vs N1-H vs N1-ethyl alters HBD count and logP, shifting CNS permeability and metabolic stability profiles; simple substitution may invalidate screening data
C3-Handle dependency
Absence of 3-CH₂OH eliminates direct late-stage diversification, requiring harsh C–H functionalization incompatible with many med chem workflows

Quantitative Differentiation Evidence Versus Closest Analogs


N1-Methyl vs. N1-Unsubstituted: Lipophilicity and CNS Drug-Likeness

The N1-methyl substituent on the target compound eliminates one hydrogen-bond donor (HBD) relative to the N1-unsubstituted analog (4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol (CAS 2260936-08-9). The target compound has HBD count = 2 (one OH, one secondary amine NH), while the N1-H analog has HBD = 3 (additional pyrazole N–H). In CNS drug design, reducing HBD count from 3 to 2 and increasing logP by ~0.5 units correlates with improved passive BBB permeability, as articulated in the widely accepted CNS MPO scoring framework [1]. The N1-ethyl analog (CAS 1243249-97-9) further increases logP (calc. ~1.2) but introduces additional rotatable bonds and metabolic liability at the benzylic position of the ethyl group, potentially reducing metabolic stability relative to the methyl congener [2].

CNS Drug-Likeness
Class-level inference
HBD count: 2 (target) vs 3 (N1-H); ΔlogP ~ +0.5 vs N1-H, ~ −0.5 vs N1-ethyl
Reported CNS MPO parameter optimization; supports balanced permeability selection
Calculated properties; experimental BBB data not reported
CNS drug discovery physicochemical property optimization blood-brain barrier penetration

Regiochemical Topology: Pyrazolo[4,3-c]pyridine vs. Pyrazolo[3,4-b]pyridine

The pyrazolo[4,3-c]pyridine scaffold presents nitrogen atoms at positions 2, 5, and 6 of the bicyclic system, creating a distinct hydrogen-bond-acceptor pharmacophore compared to the pyrazolo[3,4-b]pyridine regioisomer (nitrogens at 1, 4, and 7). In a series of protein kinase inhibitors, pyrazolo[4,3-c]pyridine derivatives demonstrated preferential inhibition of IGF-1R and related receptor tyrosine kinases, whereas pyrazolo[3,4-b]pyridine analogs preferentially targeted serine/threonine kinases such as CDKs, reflecting divergent hinge-binding geometries in the ATP pocket [1]. More recently, pyrazolo[4,3-c]pyridine-based compounds achieved IC₅₀ values of 14.4 µM against Mycobacterium tuberculosis PtpB and disrupted PEX14–PEX5 protein–protein interactions with EC₅₀ values of 265–539 µM in AlphaScreen assays—activities not replicated by pyrazolo[3,4-b]pyridine or pyrazolo[1,5-a]pyridine congeners [2][3].

Target Engagement
Cross-study comparable
PtpB IC₅₀ 14.4 µM; PEX14–PEX5 EC₅₀ 265–539 µM; RTK vs CDK target switch
Reported scaffold-specific engagement; supports regioisomer verification for kinase/PPI screens
>10-fold PtpB advantage over [3,4-b] analogs in virtual hit lists
kinase inhibition scaffold hopping selectivity profiling

C3-Hydroxymethyl as a Synthetic Handle for Late-Stage Diversification

The C3-hydroxymethyl group of the target compound serves as a versatile synthetic handle for O-alkylation, O-acylation, oxidation to the aldehyde (for reductive amination), or conversion to the carboxylic acid (for amide coupling). Hit2Lead lists multiple elaborated analogs derived from this scaffold, including 5-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol, demonstrating the synthetic tractability of the C3-CH₂OH group . In contrast, the core scaffold lacking the 3-hydroxymethyl group (1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, CAS 100501-58-4) requires de novo functionalization at the C3 position, which demands harsh lithiation/electrophilic quenching conditions that are incompatible with many medicinal chemistry workflows . The dihydrochloride salt form (CAS 1269106-56-0, MW 240.13) provides superior aqueous solubility (>10 mg/mL in PBS pH 7.4) compared to the free base, facilitating direct use in biochemical assays without DMSO pre-dissolution .

Synthetic Utility
Data to verify
>5 synthetic pathways; >10 mg/mL aq. solubility (dihydrochloride)
Supports late-stage parallel chemistry; reported aqueous assay compatibility
Solubility in PBS pH 7.4; dihydrochloride salt form
medicinal chemistry parallel synthesis building block utility

CNS Anxiolytic Activity: Superior GABA-A Receptor Affinity

A series of aryl-fused pyrazolo[4,3-c]pyridines were evaluated for binding affinity at the central benzodiazepine receptor (GABA-A/BZD site). Selected compounds from this series exhibited higher affinity for central benzodiazepine receptors than diazepam (the clinical gold-standard anxiolytic), while showing reduced anticonvulsant and sedative activity—a therapeutically desirable functional selectivity profile [1]. The pyrazolo[4,3-c]pyridine scaffold has also been validated in neuropathic pain models, with optimized tetrahydro-pyrazolo[4,3-c]pyridines demonstrating efficacy in the chronic constriction injury (CCI) model of neuropathic pain in rats [2]. These class-level findings establish the pyrazolo[4,3-c]pyridine core as a privileged scaffold for CNS indications, justifying procurement of the target compound as a key intermediate for neuroscience-focused lead optimization.

GABA-A Binding
Class-level inference
Class Ki
Reported class-level GABA-A binding; supports anxiolytic-selective chemotype research
In vitro [³H]flunitrazepam displacement; in vivo models in references
N1 vs N2 Selectivity
Class-level inference
>100-fold kinase selectivity differences; N1-methyl targets IGF-1R, N2-methyl shifts profile
Reported regioisomer-dependent kinase landscape; confirms isomer verification requirement
Kinase panel screening observation; target-dependent
anxiolytic drug discovery GABA-A receptor benzodiazepine binding site

N1-Methyl vs. N2-Methyl Isomerism and Biological Target Recognition

The target compound bears the methyl group at N1 of the pyrazole ring, whereas the N2-methyl isomer (2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol places the methyl substituent at the adjacent nitrogen. This positional isomerism alters the vector of the methyl group relative to the C3-hydroxymethyl substituent and the tetrahydropyridine NH, affecting both the molecular electrostatic potential surface and the allowed conformational space [1]. In pyrazolopyridine kinase inhibitors, N1-alkylation vs. N2-alkylation has been shown to produce >100-fold differences in kinase selectivity, as the alkyl group interacts with the hydrophobic gatekeeper pocket or the ribose pocket depending on its position [2]. The N1-methyl isomer positions the methyl group proximal to the hinge-binding region in kinase active sites, whereas the N2-methyl isomer directs it toward the solvent-exposed region, producing divergent selectivity fingerprints.

N1 vs N2 Selectivity
Class-level inference
>100-fold kinase selectivity differences; N1-methyl targets IGF-1R, N2-methyl shifts profile
Reported regioisomer-dependent kinase landscape; confirms isomer verification requirement
Kinase panel screening observation; target-dependent
regioisomer differentiation methyl position effects target selectivity

Highest-Value Application Scenarios in Scientific Procurement


CNS Lead Optimization: GABA-A Receptor Modulator SAR

The pyrazolo[4,3-c]pyridine scaffold has demonstrated functional selectivity at GABA-A receptors, achieving anxiolytic efficacy with reduced sedation relative to benzodiazepines [1]. The C3-hydroxymethyl group of the target compound serves as an ideal anchor point for parallel diversification into ethers, esters, carbamates, and amides, enabling systematic exploration of the receptor pharmacophore while retaining the N1-methyl group that optimizes CNS drug-likeness (HBD=2, logP ≈ 0.7). Research groups focused on next-generation anxiolytics or antidepressants should procure this building block as the core intermediate for library synthesis.

Kinase Inhibitor Discovery: IGF-1R and Related RTK Programs

Patent literature establishes pyrazolo[4,3-c]pyridines as ATP-competitive IGF-1R kinase inhibitors with potential applications in oncology [2]. The target compound's N1-methyl group occupies the hydrophobic gatekeeper pocket, while the C3-hydroxymethyl enables attachment of solubilizing or potency-enhancing groups without interfering with hinge-binding geometry. The dihydrochloride salt form (CAS 1269106-56-0) provides sufficient aqueous solubility for direct use in biochemical kinase assays, eliminating DMSO-related artifacts in dose-response studies.

Anti-Infective Drug Discovery: PEX14–PEX5 PPI and PtpB Inhibition

Pyrazolo[4,3-c]pyridine derivatives have emerged as first-in-class inhibitors of the PEX14–PEX5 protein–protein interaction in Trypanosoma parasites (EC₅₀ 265–539 µM) [3] and of Mycobacterium tuberculosis PtpB (IC₅₀ 14.4 µM, Kd 0.012 µM for optimized leads) [4]. The target compound provides the unadorned scaffold for fragment-based screening or structure-guided optimization against these validated anti-parasitic and anti-tubercular targets. Its low molecular weight (167.21 free base) and favorable ligand efficiency metrics make it an ideal starting point for fragment growth strategies.

Screening Library Procurement for Academic Screening Centers

The target compound (ChemBridge ID 4039811) is stocked in the ChemBridge screening collection and available through Hit2Lead for cherry-picking . Academic screening centers conducting phenotypic or target-based high-throughput screens can procure this compound as part of a diversity-oriented pyrazolopyridine subset. Its favorable Rule-of-Three compliance (MW 167.21, HBD 2, HBA 3, rotatable bonds 1) ensures compatibility with fragment-based screening workflows, while its demonstrated class-level activity across CNS, oncology, and infectious disease targets maximizes the probability of generating tractable hit matter from primary screens.

Application
Selection Property
Validation Focus
GABA-A receptor modulator SAR
C3-hydroxymethyl diversification handle; N1-methyl CNS drug-likeness
Functional selectivity in benzodiazepine binding and behavioral models
IGF-1R and RTK inhibitor research
N1-methyl hinge orientation; dihydrochloride aqueous solubility for biochemical assays
ATP-competitive kinase panel selectivity profiling
Anti-infective target (PEX14, PtpB) studies
Fragment-like MW and ligand efficiency; unadorned core for fragment growth
PPI inhibition (AlphaScreen) and enzyme inhibition (PtpB) assays
Academic screening library procurement
Rule-of-Three compliance; ChemBridge catalog availability
Hit confirmation in diversity-oriented phenotypic or target-based HTS
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